1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Physicochemical differentiation Isomer comparison Electronic effects

1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde (CAS 618099-00-6) is a trisubstituted pyrazole derivative with a 4-chlorophenyl group at the N1 position, a pyridin-3-yl group at the C3 position, and a reactive formyl group at the C4 position. Its molecular formula is C₁₅H₁₀ClN₃O with a molecular weight of 283.71 g/mol.

Molecular Formula C15H10ClN3O
Molecular Weight 283.71 g/mol
Cat. No. B12030377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC15H10ClN3O
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClN3O/c16-13-3-5-14(6-4-13)19-9-12(10-20)15(18-19)11-2-1-7-17-8-11/h1-10H
InChIKeyRFIBZXXUMVZGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde (CAS 618099-00-6): Core Physicochemical and Structural Profile


1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde (CAS 618099-00-6) is a trisubstituted pyrazole derivative with a 4-chlorophenyl group at the N1 position, a pyridin-3-yl group at the C3 position, and a reactive formyl group at the C4 position [1]. Its molecular formula is C₁₅H₁₀ClN₃O with a molecular weight of 283.71 g/mol [1]. Key computed physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 485.9±45.0 °C at 760 mmHg, a flash point of 247.7±28.7 °C, a calculated LogP of 3.10, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound is available from major chemical suppliers including Sigma-Aldrich (AldrichCPR catalog L321001) and AKSci (catalog 2089CL, ≥95% purity) .

Why 1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde Cannot Be Simply Replaced by In-Class Analogs


The unique combination of the N1-(4-chlorophenyl) substituent and the C3-(pyridin-3-yl) group on the pyrazole-4-carbaldehyde scaffold confers distinct electronic and steric properties that cannot be replicated by close structural analogs. The para-chlorine substitution on the phenyl ring at N1 imparts a specific electron-withdrawing effect (Hammett σₚ = +0.23 for Cl) that differs from the meta-substituted isomer (σₘ = +0.37), directly influencing the electrophilicity of the C4-formyl carbon and the overall dipole moment of the molecule [1]. The C3-pyridin-3-yl group contributes a hydrogen-bond-accepting nitrogen with a distinct orientation and pKₐ profile compared to pyridin-2-yl or pyridin-4-yl analogs, altering both intermolecular interaction capabilities and metal-coordination geometry [1]. Removal of either substituent (e.g., 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, which lacks the 3-pyridinyl group) or positional isomerization (e.g., the 3-(4-chlorophenyl) regioisomer) fundamentally alters the compound's LogP, hydrogen-bonding potential, and chemical reactivity at the aldehyde site . These differences are critical for applications where precise molecular recognition or consistent downstream derivatization is required.

Quantitative Differential Evidence for 1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde Versus Closest Analogs


Para-Chloro vs. Meta-Chloro Isomer: Differentiated Physicochemical and Electronic Properties

The target compound (para-chloro isomer, CAS 618099-00-6) can be directly compared to its meta-chloro isomer 1-(3-chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 618101-73-8). Both share the identical molecular formula C₁₅H₁₀ClN₃O and molecular weight 283.71 g/mol, and are distinguishable only by the position of the chlorine substituent . The para-chloro substitution results in a distinct electronic distribution due to the resonance electron-donating effect (+M) of chlorine in the para position, which partially offsets its inductive electron-withdrawing effect (-I). This contrasts with the meta-chloro isomer where only the -I effect operates [1]. The para-isomer is listed as a distinct Sigma-Aldrich AldrichCPR product (L321001), while the meta-isomer carries a separate product number (L321230), indicating that researchers and procurement databases treat them as non-interchangeable chemical entities .

Physicochemical differentiation Isomer comparison Electronic effects

Lipophilicity Differentiation: LogP Comparison with N-Phenyl and N-Unsubstituted Analogs

The target compound has a computed XLogP3-AA value of 2.6 [1]. This places it in a more favorable lipophilicity range for potential oral bioavailability (typically LogP 1–5) compared to the N-phenyl analog 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, which lacks the chlorine substituent and is expected to have a lower LogP (estimated ~2.0–2.2 based on the π value of +0.71 for aromatic chlorine) [2]. Conversely, the target compound is less lipophilic than the N-(4-bromophenyl) analog (estimated LogP ~3.0–3.3, based on Br π = +0.86), offering an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility [2]. The N-unsubstituted analog 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 877825-75-7) has a substantially lower molecular weight (173.17 g/mol) and lacks the N-aryl group entirely, making it unsuitable as a direct replacement in SAR campaigns targeting hydrophobic binding pockets .

Lipophilicity LogP ADME prediction

Synthetic Accessibility: Documented Vilsmeier-Haack Synthesis with Defined Yield Ranges and Optimal Conditions

The synthesis of the target compound via the Vilsmeier-Haack formylation route has been documented with specific yield data and optimized reaction parameters . Under optimal conditions (70–80°C, 6–10 hours, DMF/POCl₃), the reaction yields the product as a yellow-white powder in 70–95% yield after crystallization from isopropanol . This established synthetic protocol contrasts with the regioisomeric 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-67-0), which requires a different starting material set (4-chlorophenylhydrazine + ethyl acetoacetate) and follows a distinct cyclocondensation pathway . Temperature optimization studies have demonstrated that reaction temperatures below 70°C result in incomplete conversion, while temperatures exceeding 80°C lead to decomposition products and reduced yields, defining a narrow operational window critical for reproducible procurement-quality synthesis .

Synthetic methodology Vilsmeier-Haack reaction Process optimization

Aldehyde Reactivity and Derivatization Potential: The C4-Formyl Group as a Key Differentiator from Non-Aldehyde Pyrazole Analogs

The C4-formyl group constitutes a critical reactive handle that differentiates the target compound from pyrazole analogs lacking this functionality, such as 3-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)pyridine (CAS 1269294-23-6), which has no aldehyde group and is therefore incapable of participating in condensations, Schiff base formation, or Knoevenagel reactions . The target compound's aldehyde is positioned at the 4-position of the pyrazole ring, which literature on pyrazole-4-carbaldehydes indicates is the most synthetically versatile position for further derivatization, enabling access to chalcones, hydrazones, oximes, and heterocyclic fused systems . Typical reactions include nucleophilic addition with amines to form imines, condensation with active methylene compounds (Knoevenagel), and reduction to the corresponding alcohol . This compares favorably with 3-substituted pyrazole-4-carbaldehydes, where the aldehyde reactivity can be sterically and electronically modulated by the adjacent C3 substituent .

Synthetic intermediate Derivatization handle Medicinal chemistry building block

Regioisomeric Differentiation: N1-(4-Chlorophenyl)-C3-(pyridin-3-yl) vs. C3-(4-Chlorophenyl) Substitution Pattern

The target compound features the 4-chlorophenyl group at the N1 position and the pyridin-3-yl group at the C3 position. The regioisomer 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-67-0) reverses this arrangement, placing the 4-chlorophenyl at C3 and lacking the N1-aryl and pyridinyl substituents entirely . This substitution pattern difference has profound implications: the target compound has three aromatic/heteroaromatic rings arranged around the pyrazole core, while the regioisomer has only two rings. The topological polar surface area (tPSA) of the target compound is 43.8 Ų (PubChem computed), indicating moderate polarity suitable for both passive membrane permeation and hydrogen-bonding interactions with biological targets [1]. The additional pyridin-3-yl group in the target compound provides a hydrogen-bond-accepting nitrogen atom (pyridine N, pKₐ ~5.2) at a defined distance from the pyrazole core, enabling bidentate or tridentate metal coordination geometries not accessible with the simpler regioisomer [1].

Regioisomer Substitution pattern Molecular recognition

Purity and Storage: Procurement-Grade Specifications with Documented Stability Parameters

The target compound is commercially available with a minimum purity specification of 95% (AKSci catalog 2089CL) . Long-term storage recommendations specify cool, dry conditions, and the compound is classified as non-hazardous for DOT/IATA transport . Sigma-Aldrich lists the compound under its AldrichCPR (Custom Product Request) collection, indicating it is part of a curated set of rare and unique chemicals for early discovery research . This contrasts with the meta-chloro isomer (CAS 618101-73-8), which is listed as a separate AldrichCPR product (L321230) with the same 'as-is' quality disclaimer, confirming that the two isomers are treated as distinct procurement entities with independent quality specifications . The AKSci listing provides a downloadable SDS and COA upon request, meeting standard procurement documentation requirements .

Purity specification Storage stability Procurement quality

Defined Application Scenarios for 1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde Based on Evidence


Medicinal Chemistry Library Synthesis: Aldehyde-Based Derivatization of a Trisubstituted Pyrazole Scaffold

The C4-aldehyde group provides a versatile synthetic handle for generating diverse compound libraries through condensation, reductive amination, and Knoevenagel reactions . The established Vilsmeier-Haack protocol (70–95% yield) enables reliable access to the parent aldehyde, which can then be converted to chalcones, hydrazones, oximes, or heterocyclic-fused systems. The intermediate LogP of 2.6 [1] ensures that both the parent compound and its downstream derivatives remain within favorable drug-like property space. For SAR campaigns exploring the pyrazole-4-carbaldehyde chemotype, this compound offers a defined starting point with demonstrated synthetic tractability.

Pharmacophore Development Requiring Defined Chlorine Position and Pyridinyl Geometry

The para-chlorine substitution (σₚ = +0.23) combined with the pyridin-3-yl group creates a specific electronic and geometric pharmacophore that differs measurably from the meta-chloro isomer (σₘ = +0.37) . In projects where the chlorine position has been identified as critical for target binding (e.g., halogen bonding with a backbone carbonyl or occupancy of a hydrophobic sub-pocket), the para-isomer must be specifically procured rather than substituted with the meta-isomer. Sigma-Aldrich's separate cataloging of the two isomers (L321001 vs. L321230) [1] reflects the practical importance of this distinction in research procurement workflows.

Metal Coordination Chemistry and Catalysis Utilizing the N,N-Bidentate Pyrazole-Pyridine Motif

The 3-(pyridin-3-yl) substitution on the pyrazole core creates a potential N,N-bidentate ligand motif, where the pyridine nitrogen and the pyrazole N2 nitrogen can coordinate to transition metal centers. The topological polar surface area of 43.8 Ų and the presence of three hydrogen-bond-accepting nitrogen atoms (pyrazole N2, pyridine N, and aldehyde O) support the formation of well-defined metal complexes. The 4-chlorophenyl substituent at N1 provides steric bulk that can influence coordination geometry and complex stability. For researchers developing metal-based catalysts or metallodrugs, this specific substitution pattern is essential, as the regioisomeric 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde lacks the pyridinyl group required for bidentate coordination [1].

Chemical Probe Development for Target Engagement Studies Requiring a Reactive Tagging Handle

The C4-aldehyde functionality serves as a bioorthogonal reactive handle for conjugation to affinity tags, fluorescent reporters, or biotin via hydrazone or oxime ligation . The physicochemical profile (LogP 2.6, vapor pressure ~0 mmHg at 25°C, density 1.3 g/cm³) indicates low volatility and sufficient stability for handling under ambient laboratory conditions during bioconjugation workflows. For chemical biology groups developing target engagement probes or activity-based protein profiling reagents, this compound provides a defined scaffold with a single reactive aldehyde site that minimizes competing side reactions, unlike analogs with multiple electrophilic centers.

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